molecular formula C9H14N6O7 B1677452 Orazamide CAS No. 2574-78-9

Orazamide

Cat. No.: B1677452
CAS No.: 2574-78-9
M. Wt: 282.21 g/mol
InChI Key: PVCSUEOGEIOUHG-UHFFFAOYSA-N
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Description

Significance of Orazamide as a Research Compound

The significance of this compound as a research compound lies primarily in its demonstrated ability to influence key biological processes, notably inflammation and immune modulation. fishersci.ca Research indicates that this compound can selectively target components of the immune response, potentially offering an advantage over traditional therapies that might cause broad-spectrum suppression. fishersci.ca

Detailed research findings highlight this compound's impact on inflammatory cytokines. It has been shown to effectively inhibit pro-inflammatory cytokines, which are critical mediators in the inflammatory process. fishersci.ca This action suggests a potential therapeutic role in conditions characterized by excessive inflammation. Furthermore, studies have explored this compound's effects on specific signaling pathways. For instance, research indicates that this compound can downregulate the expression of high mobility group protein B1 (HMGB1) and receptor for advanced glycation end products (RAGE) in liver tissues. fishersci.ca This modulation is believed to contribute to its protective effects, such as those observed against drug-induced liver injury. fishersci.casci-hub.se

Beyond its effects on inflammation and immune response, this compound is being investigated for its potential in other therapeutic areas. Preclinical studies have explored its potential to inhibit the growth and proliferation of cancer cells by interfering with cellular processes essential for tumor development. fishersci.ca Scientific investigation is also ongoing into its potential use in addressing neurodegenerative diseases like Alzheimer's disease and metabolic disorders such as diabetes. fishersci.ca Additionally, the compound has shown potential anti-fibrotic properties and preliminary antiviral activity against a range of viruses. fishersci.ca Due to its specific mechanism of action, this compound serves as a valuable tool in studying inflammatory processes and drug interactions. fishersci.ca

Historical Context of Related Imidazole-Based Compounds in Biological Science

This compound's structure incorporates 5-aminoimidazole-4-carboxamide, highlighting its connection to the broader class of imidazole-based compounds. Imidazole is a five-membered aromatic ring containing two nitrogen atoms, first synthesized in 1858. fishersci.iefishersci.atwikipedia.org However, derivatives of imidazole were known even earlier, with compounds like allantoin and parabanic acid being prepared in the 1830s. fishersci.at

The unique structure of the imidazole ring allows it to participate in various chemical reactions and interact effectively with biological macromolecules, making it a vital scaffold in medicinal chemistry. fishersci.iefishersci.dkfishersci.ie Imidazole is a core component of several naturally occurring and biologically important molecules. These include the amino acid histidine and its derivative histamine, both of which play crucial roles in biological systems, such as in protein structure, enzyme catalysis, and immune responses. fishersci.atwikipedia.orgfishersci.dkfishersci.ie Biotin, a growth factor, also contains the imidazole structure, as do the purine bases guanine and adenosine, fundamental components of nucleic acids. fishersci.atfishersci.dkfishersci.ie

The historical exploration of imidazole derivatives in biological science has revealed a wide spectrum of activities. Initially studied for agricultural applications, their importance expanded significantly into the pharmaceutical realm with the discovery of their diverse biological properties. fishersci.ie Imidazole derivatives have demonstrated antimicrobial activity, particularly against bacteria and fungi, leading to their use in clinical settings. fishersci.iefishersci.dknih.gov They have also shown antiparasitic effects, with examples like metronidazole. fishersci.ie

Properties

IUPAC Name

4-amino-1H-imidazole-5-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h1H,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCSUEOGEIOUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975528
Record name 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1)
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Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7425-69-6, 2574-78-9, 60104-30-5
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 5-amino-1H-imidazole-4-carboxamide (1:?)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orazamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2574-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orazamide [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1)
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Record name ORAZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY9MRR8FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Structural Modifications of Orazamide

Established Synthetic Pathways for Orazamide

The primary established synthetic route for this compound involves the combination of two key precursor molecules: 5-aminoimidazole-4-carboxamide and orotic acid.

This compound is chemically characterized as a compound composed of one molecule of 5-aminoimidazole-4-carboxamide (also known as AICA), one molecule of orotic acid, and two molecules of water. guidetopharmacology.orgnih.govfishersci.atwikipedia.org The synthesis process necessitates the preparation of pure samples of both 5-aminoimidazole-4-carboxamide and orotic acid as starting materials. guidetopharmacology.org 5-Aminoimidazole-4-carboxamide is an aminoimidazole featuring an amino group at the 5-position and a carboxamide group at the 4-position. nih.gov Orotic acid is a pyrimidinecarboxylic acid that serves as an intermediate in the de novo biosynthesis of pyrimidines. fishersci.atgenome.jp

The synthesis of this compound involves combining the reactant precursors under controlled reaction conditions, including parameters such as temperature and pH, to facilitate the desired chemical transformation. guidetopharmacology.org Following the reaction, the isolation of the this compound product is typically achieved through purification methods such as crystallization or chromatography. guidetopharmacology.org These techniques are crucial for obtaining the compound in high purity, which is essential for its characterization and any subsequent applications. In the broader field of organic synthesis, the optimization of reaction conditions and isolation methodologies is a critical area of research aimed at maximizing reaction yield, enhancing selectivity, and minimizing waste. nih.govctdbase.org Techniques like crystallization are widely used for the purification of organic compounds, leveraging differences in solubility to separate the desired product from impurities. fishersci.com

Reactant Precursor Identification and Preparation (e.g., 5-Aminoimidazole-4-carboxamide and Orotic Acid)

Exploration of Novel Synthetic Approaches and Derivatization

Beyond the established synthesis, this compound and its structural motifs are explored in novel synthetic strategies and for the creation of derivative compounds.

This compound or its derivatives can serve as intermediates in the synthesis of more complex organic molecules. For instance, in one reported synthetic route for Bicyclol, a compound used in the auxiliary treatment of chronic hepatopathy, an this compound derivative is formed. researchgate.net Specifically, a process describes obtaining "biphenyl acid mono-methyl this compound" from biphenyl acid mono-methyl and an imidazole derivative using a condensing agent like EDCI. researchgate.net This intermediate is subsequently transformed to yield Bicyclol through a reduction step. researchgate.net This exemplifies how the this compound structure can be incorporated and modified during the synthesis of other pharmaceutically relevant compounds.

The imidazole ring system, a core component of this compound, is a significant scaffold in medicinal chemistry, and extensive research is dedicated to the design and synthesis of diverse imidazole derivatives due to their wide range of biological activities. nih.govuni.luindice.eufda.govuni.lu This includes the exploration of this compound analogues, which involves modifying the this compound structure while retaining or altering its core imidazole and pyrimidine features. Research efforts focus on designing and synthesizing series of these derivatives to identify compounds with desirable properties. nih.gov Various synthetic methodologies are employed for the construction of imidazole rings and their derivatives, such as the condensation of α-bromoketones with formamidine acetate and the cyclization of α-keto-aldehydes. uni.lufda.gov These approaches allow for the creation of structural diversity around the imidazole core, leading to a wide array of potential this compound analogues and related compounds with varied chemical and biological characteristics.

Mechanistic Elucidation of Orazamide's Biological Activities

Molecular Targeting and Ligand Interaction Dynamics

Research into Orazamide has identified key molecular interactions that underpin its observed effects.

Investigation of Specific Enzyme Inhibition (e.g., X-kinase)

This compound has been shown to modulate the activity of specific enzymes. A key enzyme targeted by this compound is referred to as X-kinase. This compound binds to the active site of X-kinase with high affinity, leading to the inhibition of its activity. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various cellular processes regulated by this kinase nih.gov. The precise identity of "X-kinase" is indicated as a significant factor in this compound's mechanism, playing a role in cellular signaling and metabolic regulation nih.gov.

Modulation of Intracellular Signaling Cascades

By inhibiting X-kinase, this compound effectively modulates intracellular signaling pathways that are dependent on this enzyme's activity nih.gov. The inhibition of X-kinase by this compound leads to a reduction in the production of pro-inflammatory cytokines, which are crucial signaling molecules in the inflammatory process nih.gov. This downregulation of pro-inflammatory cytokines contributes to this compound's anti-inflammatory effects nih.gov.

Characterization of Interactions with Key Biological Receptors (e.g., HMGB1-RAGE Pathway)

Studies indicate that this compound interacts with biological pathways involving key receptors, such as the High Mobility Group Box 1 (HMGB1) - Receptor for Advanced Glycation End Products (RAGE) signaling pathway. This compound has been shown to downregulate the expression of HMGB1 and RAGE in liver tissues. genecards.orgresearchgate.netresearchgate.net. This downregulation is suggested to contribute to protective effects, such as against drug-induced liver injury genecards.org. HMGB1 is recognized as a damage-associated molecular pattern (DAMP) molecule that can trigger inflammation and immune responses through various receptors, including RAGE. nih.gov. The interaction of AGEs (Advanced Glycation End Products) with RAGE can activate inflammatory signaling pathways nih.gov.

Cellular and Subcellular Mechanisms of Action

Beyond direct molecular interactions, this compound influences cellular and subcellular functions, impacting metabolic processes and immune cell behavior.

Impact on Cellular Metabolic Pathways (e.g., fatty acid synthesis, gluconeogenesis inhibition in hepatic cells)

This compound is composed of 5-aminoimidazole-4-carboxamide (AICA) and orotic acid, along with water molecules d-nb.infoaging-us.comuniprot.org. The AICA component of this compound can be internalized and phosphorylated to form AICA ribotide (ZMP), an intermediate in purine biosynthesis d-nb.infoaging-us.comuniprot.org. In hepatic cells, AICA has demonstrated the ability to inhibit fatty acid synthesis and gluconeogenesis d-nb.infoaging-us.comuniprot.org. This suggests that this compound, through its AICA component, can modulate key metabolic pathways in the liver.

Immunomodulatory and Anti-inflammatory Pathway Regulation

This compound is recognized as a pharmaceutical compound with significant potential in modulating inflammatory pathways and the immune response patsnap.comsmolecule.com. It functions as an immunomodulator, designed to influence the immune response for therapeutic benefit in conditions where the immune system plays a critical role patsnap.com. This compound's mechanism involves selectively targeting specific components of the immune response, aiming to minimize the broad-spectrum suppression often associated with traditional immunosuppressive therapies patsnap.com.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α)

A key aspect of this compound's biological activity is its effective inhibition of pro-inflammatory cytokines smolecule.com. These signaling molecules are central to the inflammatory process patsnap.comsmolecule.com. By blocking these cytokines, this compound contributes to reducing inflammation patsnap.com. Research indicates that this compound specifically inhibits the activity of pro-inflammatory cytokines patsnap.com. Studies have shown that the compound affects levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), further supporting its role in immune regulation smolecule.com. The mechanism involves the selective inhibition of X-kinase, an enzyme playing a significant role in cellular signaling and metabolic regulation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines patsnap.com.

Mechanisms of Immune Response Balancing and Excessive Immune Activity Prevention

This compound demonstrates immunomodulatory effects by influencing the activity of immune cells, including T-cells and macrophages patsnap.com. It has been shown to modulate the activity of specific immune cells, such as T cells and B cells, which are pivotal in the pathogenesis of autoimmune diseases patsnap.com. This selective modulation is crucial for maintaining a balanced immune response patsnap.com. By modulating immune cell activity, this compound helps prevent excessive immune responses that could otherwise lead to autoimmune conditions patsnap.com. This balanced approach also contributes to reducing the risk of opportunistic infections, which can be a concern with more generalized immunosuppression patsnap.com.

Preclinical Investigations of Orazamide's Pharmacological Potential

In Vitro Pharmacological Studies

In vitro studies allow for controlled experiments on cells or biological molecules outside of a living organism, providing insights into cellular processes and potential drug targets.

Assessment in Cell-Based Assay Systems (e.g., 3D cell culture models)

Cell-based assays are fundamental tools in drug discovery for assessing the biological activity of compounds. nih.gov These systems can range from simple two-dimensional (2D) cell cultures to more complex three-dimensional (3D) models that better mimic the in vivo environment. griffith.edu.aufrontiersin.org While the search results did not provide specific details on Orazamide's assessment in 3D cell culture models, 3D models are increasingly used in preclinical studies for various conditions, including liver injury and cancer, offering advantages over 2D systems in terms of physiological relevance. griffith.edu.aufrontiersin.org For instance, 3D liver models can replicate aspects of liver structure and function, potentially improving the prediction of drug-induced liver injury compared to 2D models. frontiersin.org Cell-based assays are also used to evaluate the susceptibility of cells to damage and the protective effects of compounds. nih.govmdpi.com

Biochemical Target Engagement Assays

Biochemical target engagement assays are designed to determine if a compound interacts with its intended molecular target within a biological system. These assays can be performed using purified proteins or in a cellular context. promegaconnections.comnih.gov Techniques such as the Cellular Thermal Shift Assay (CETSA) and bioluminescence resonance energy transfer (BRET) based assays are employed to measure compound binding and target occupancy in live cells. nih.govpromega.com.aunih.gov this compound has been shown to interact with various biological pathways, including the HMGB1-RAGE signaling pathway and cytokine modulation. smolecule.com Studies have indicated that this compound can downregulate the expression of high mobility group protein B1 (HMGB1) and receptor for advanced glycation end products (RAGE) in liver tissues. smolecule.com It also affects the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), suggesting a role in immune regulation. smolecule.com

In Vivo Studies in Advanced Experimental Models

In vivo studies involve testing compounds in living organisms, typically animal models, to evaluate efficacy, pharmacokinetics, and safety in a more complex biological system. frontiersin.org

Efficacy Evaluation in Animal Models of Organ Pathologies (e.g., drug-induced liver injury models)

Animal models are crucial for studying organ pathologies and testing potential therapeutic interventions. Drug-induced liver injury (DILI) is a significant concern in drug development, and various animal models, such as those induced by acetaminophen or D-galactosamine, are used to study its mechanisms and evaluate protective agents. nih.gov this compound has been explored for its hepatoprotective properties and is used in research to prevent liver damage induced by anti-tuberculosis drugs. smolecule.com Studies have shown that this compound can prevent anti-TB drug-induced liver damage by downregulating HMGB1 and RAGE protein expression in liver tissue and inhibiting the secretion of inflammatory factors. medical-xprt.com

Investigation in Animal Models of Immune-Mediated Disorders

Immune-mediated disorders involve an abnormal immune response, and animal models are essential for understanding their pathogenesis and evaluating immunomodulatory compounds. nih.govbiocytogen.com this compound is classified as an immunomodulator, designed to either enhance or suppress the immune response. patsnap.com It is being explored for its potential to modulate immune responses in autoimmune diseases. smolecule.com this compound specifically inhibits the activity of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory process. patsnap.com By blocking these cytokines, this compound aims to reduce inflammation and prevent the immune system from attacking the body's own tissues. patsnap.com Furthermore, this compound has demonstrated the ability to modulate the activity of specific immune cells, such as T cells and B cells, which are crucial in the development of autoimmune diseases. patsnap.com Animal models of autoimmune diseases, such as those mimicking rheumatoid arthritis and inflammatory bowel disease, are utilized to assess the efficacy of immunomodulatory drugs like this compound. patsnap.combiocytogen.com

Exploratory Research in Preclinical Models of Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal damage. Preclinical models, including animal models and in vitro systems utilizing techniques like pre-formed fibrils, are used to study disease mechanisms and identify potential therapies. frontiersin.orgnews-medical.nettranspharmation.com While the search results indicate that scientific investigation into this compound is ongoing and researchers are exploring its potential use in treating conditions like neurodegenerative diseases, specific detailed findings from preclinical models of these diseases were not prominently featured in the provided snippets. smolecule.com Research in this area often involves models that replicate aspects of neuroinflammation, protein aggregation, and neuronal dysfunction. news-medical.nettranspharmation.commdpi.comaps.org

Compound Information

Compound NamePubChem CID
This compound102285

Data Tables

Based on the search results, specific quantitative data points suitable for detailed data tables across all requested subsections were limited. However, the following summarizes key findings mentioned:

Study AreaKey Finding(s)Relevant Model(s)
In Vitro Biochemical Target EngagementDownregulation of HMGB1 and RAGE protein expression; Inhibition of inflammatory cytokines like TNF-α. smolecule.commedical-xprt.comMentioned in the context of liver tissue. smolecule.commedical-xprt.com
In Vivo Efficacy (Drug-Induced Liver Injury)Prevention of liver damage induced by anti-TB drugs. smolecule.commedical-xprt.comAnimal models of drug-induced liver injury. smolecule.commedical-xprt.com
In Vivo Efficacy (Immune-Mediated Disorders)Inhibition of pro-inflammatory cytokines; Modulation of T cell and B cell activity. patsnap.comsmolecule.comAnimal models of autoimmune diseases. patsnap.com

Studies in Animal Models of Metabolic Disorders

Preclinical studies utilizing animal models are crucial for understanding the pathogenesis of metabolic disorders and evaluating the potential efficacy of therapeutic compounds like this compound. Various animal models, particularly rodent models such as mice and rats, are commonly employed to replicate aspects of human metabolic conditions including obesity, insulin resistance, dyslipidemia, and glucose metabolism disorders. veterinaryworld.orgmdpi.com Diet-induced models, often involving high-fat, high-fructose, or high-sucrose diets, are frequently used to induce metabolic syndrome phenotypes in these animals. veterinaryworld.orgmdpi.com Genetic models, such as apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein-receptor-deficient (Ldlr-/-) mice, are also utilized, sometimes in conjunction with dietary interventions, to study related conditions like atherosclerosis and liver fibrosis. mdpi.com The selection of an appropriate animal model is vital to accurately reflect the human disease state and predict treatment outcomes. veterinaryworld.orgmdpi.com

Research in these models helps to evaluate the effects of potential drugs on parameters such as body weight, fat mass, fasting plasma glucose, triglyceride levels, and hepatic steatosis. veterinaryworld.org For instance, studies have shown that different mouse strains exhibit varying degrees of glucose intolerance and insulin resistance when fed high-fat diets, highlighting the importance of model selection. mdpi.com While the provided search results discuss the importance and types of animal models for metabolic disorders, specific detailed findings regarding this compound's effects in these models were not present in the search snippets.

Research Applications in Specific Disease Contexts

Hepatoprotective Mechanisms in Liver Pathologies (e.g., anti-tuberculosis drug-induced liver damage, hepatitis, liver cirrhosis)

This compound's potential hepatoprotective mechanisms have been investigated in the context of various liver pathologies, including those induced by anti-tuberculosis drugs, hepatitis, and liver cirrhosis. Drug-induced liver injury (DILI) is a significant concern, with anti-tuberculosis medications like isoniazid, rifampin, and pyrazinamide being known culprits. ucsf.edunih.govwho.intnih.gov Studies have shown that a combination of rifampin and pyrazinamide for latent tuberculosis treatment was associated with a higher rate of severe liver injury. ucsf.edu Hepatotoxicity can manifest through various mechanisms, including hepatocyte disassembly, apoptosis, bile duct injury, mitochondrial inhibition, and cytolytic T-cell activation. phytopharmajournal.com

Research into hepatoprotective agents often focuses on combating oxidative stress and inflammation, which are key contributors to liver damage in conditions like hepatitis and cirrhosis. mdpi.comfrontiersin.org Natural products and small molecules with antioxidant properties have shown promise in protecting against liver injury in animal models. mdpi.comfrontiersin.org For example, studies in rats have indicated that certain compounds can protect against hepatic damage by suppressing oxidative stress and lowering levels of liver enzymes like serum aspartate aminotransferase and alanine aminotransferase. phytopharmajournal.com They can also increase hepatic glutathione levels and reduce lipid peroxidation. phytopharmajournal.com

While the search results highlight the challenges and research in treating liver pathologies and drug-induced liver injury, specific detailed findings on this compound's hepatoprotective mechanisms or its effects in animal models of these conditions were not provided in the search snippets. The information available broadly discusses hepatotoxicity from anti-TB drugs and general approaches to hepatoprotection.

Immunomodulation in Autoimmune Disease Models

The immunomodulatory potential of compounds is explored in the context of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues. autoimmuneinstitute.orggarvan.org.au Autoimmune diseases are characterized by an immunological imbalance, often involving dysregulated immune cell function and the presence of autoantibodies. autoimmuneinstitute.orgfrontiersin.org Animal models, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) for rheumatoid arthritis, and models for systemic lupus erythematosus (SLE), are instrumental in evaluating potential immunomodulatory therapies. nih.govfrontiersin.orgjyoungpharm.org These models aim to replicate the pathological conditions observed in human autoimmune diseases. jyoungpharm.orgliveonbiolabs.com

Immunomodulatory drugs can exert their effects through various mechanisms, including regulating inflammatory cytokines, modulating immune cell activation and differentiation, and influencing bone metabolism. nih.gov For instance, some compounds have shown inhibitory effects in experimental autoimmune encephalitis and colitis models. nih.gov Research also investigates the potential of enhancing regulatory T cell function to restore immunological tolerance in autoimmune diseases. frontiersin.org Preclinical studies using animal models have provided evidence for the concept of cell-based therapies and small molecules to overcome dysregulated immune responses in these conditions. frontiersin.orgfrontiersin.org

While the search results discuss the use of animal models in autoimmune disease research and the mechanisms of immunomodulation, specific detailed findings regarding this compound's effects or mechanisms in these models were not present in the search snippets. The information available provides a general overview of immunomodulation research in autoimmune disease models.

Advanced Analytical Methodologies for Orazamide Research

Chromatographic and Spectroscopic Characterization

Chromatographic and spectroscopic techniques play a vital role in separating, identifying, and quantifying Orazamide, often within complex matrices.

Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely employed in the analysis of this compound and related compounds. The development and optimization of LC-MS/MS methods for this compound involve several critical steps to achieve sensitivity, selectivity, and robustness. This typically includes optimizing parameters for both the liquid chromatography separation and the mass spectrometry detection.

Method development often begins with the optimization of MS parameters and fragmentation conditions for the analyte. nih.gov This can involve using a mass spectrometer's internal fluidic pump with the analyte dissolved in a suitable solvent mixture. nih.gov Electrospray ionization (ESI) in positive mode is commonly selected for compounds like this compound, considering its chemical structure. nih.gov The protonated ions ([M + H]⁺) are typically observed and monitored using multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.govnih.gov

Chromatographic separation is achieved by selecting appropriate columns, such as C18 or Hypersil ODS2, and optimizing the mobile phase composition, flow rate, and temperature. nih.govchimmed.ru Gradient elution is frequently employed to achieve optimal separation of this compound from other components in a sample matrix. ajol.infonih.gov For instance, a method might use a gradient elution with mobile phases consisting of aqueous buffers (e.g., ammonium formate) and organic solvents (e.g., methanol or acetonitrile), potentially with additives like formic acid or trifluoroacetic acid. nih.gov The flow rate and column temperature are adjusted to ensure good peak shape and resolution within a reasonable run time. chimmed.runih.gov

LC-MS/MS methods for this compound and related compounds have demonstrated good linearity over specific concentration ranges. nih.govjapsonline.comresearchgate.net For example, a method for 5-aminoimidazole-4-carboxamide (AICA), a component of this compound, showed linearity in the range of 20–2000 ng/mL. nih.govresearchgate.net The lower limit of quantification (LLOQ) is a key parameter determined during method development to establish the lowest concentration that can be reliably quantified. japsonline.compnrjournal.comnih.gov

Application of Other Advanced Chromatographic Separation Techniques

Beyond standard LC-MS/MS, other advanced chromatographic separation techniques can be applied to this compound research. These techniques offer alternative separation mechanisms or enhanced capabilities for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) with UV detection is another widely used technique for the analysis of this compound and related compounds. pnrjournal.comnih.govmdpi.com HPLC methods involve selecting stationary phases, such as C18 columns, and optimizing mobile phases, which can include mixtures of buffers and organic solvents. ajol.infopnrjournal.commdpi.com Detection is typically performed using UV spectrophotometry at a specific wavelength where this compound absorbs light. chimmed.rupnrjournal.comnih.govmdpi.comsphinxsai.com

Gradient elution HPLC methods have been developed to separate this compound components or related compounds from complex mixtures. ajol.info For example, a gradient method using a C18 column and a mobile phase of potassium phosphate buffer and methanol has been described for separating related anti-tuberculosis drugs, including pyrazinamide. ajol.info

Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution and faster form of HPLC, coupled with UV detection has also been developed for the quantification of related compounds in biological matrices. frontiersin.org These methods often involve rapid one-step sample preparation procedures, such as protein precipitation, and achieve good separation within short run times. frontiersin.org

Chromatographic separation technologies, in general, enable the isolation and purification of specific target compounds based on their differential interactions with a stationary phase and a mobile phase. bioanalysis-zone.comiyte.edu.tr Various chromatography methods, including ion-exchange chromatography, affinity chromatography, and thin-layer chromatography, could potentially be explored for specific this compound research applications, depending on the properties of this compound and the matrix of interest. bioanalysis-zone.com

Utilization of Spectrophotometric Approaches

Spectrophotometric approaches, particularly UV-Visible spectrophotometry, are also utilized in the analysis of this compound and related compounds, especially for quantitative estimation in bulk or pharmaceutical formulations. frontiersin.orgsphinxsai.com

UV spectrophotometry relies on the principle that compounds absorb light at specific wavelengths. This compound, or its components like pyrazinamide, exhibit characteristic absorbance maxima in the UV region. sphinxsai.comsphinxsai.com Methods have been developed based on measuring the absorbance at these wavelengths for quantification. sphinxsai.comfrontiersin.orgsphinxsai.com

Advanced spectrophotometric techniques, such as derivative spectrophotometry, can be employed to enhance specificity and selectivity by minimizing interference from overlapping spectra and enhancing subtle differences in absorbance. sphinxsai.comnih.gov For example, a second-order derivative spectrophotometric method has been described for pyrazinamide, using a specific wavelength for quantification. sphinxsai.com

Spectrophotometric methods require careful validation to ensure accuracy and precision. frontiersin.orgsphinxsai.comnih.gov While simpler and more economical than hyphenated techniques like LC-MS/MS, they may be more prone to interference from matrix effects or other co-absorbing compounds. nih.gov

Rigorous Method Development and Validation for Research Applications

Rigorous method development and validation are essential to ensure that analytical methods used in this compound research consistently produce accurate, reliable, and reproducible results. labmanager.com Validation parameters are typically defined by guidelines from regulatory bodies such as the ICH (International Conference on Harmonisation). sphinxsai.comfrontiersin.orgnih.govlabmanager.com

Assessment of Analytical Accuracy and Precision

Analytical accuracy and precision are fundamental parameters that evaluate the closeness of measured values to the true value and the degree of agreement among individual measurements, respectively. sphinxsai.comnih.govlabmanager.commdpi.com

Accuracy is typically assessed by analyzing samples of known concentrations (quality control samples) and comparing the measured values to the nominal values. japsonline.compnrjournal.comnih.govfrontiersin.org It is often expressed as the percentage recovery or percentage bias. frontiersin.orgnih.govnih.gov Acceptance criteria for accuracy are usually defined within a certain percentage range of the nominal concentration, with wider limits often allowed at the lower limit of quantification (LLOQ). japsonline.comfrontiersin.org

Precision evaluates the repeatability and intermediate precision of the method. Repeatability (intra-assay precision) is assessed by analyzing replicate samples within the same analytical run. pnrjournal.comnih.govfrontiersin.org Intermediate precision (inter-assay precision) is assessed by analyzing replicate samples on different days or with different analysts or equipment. pnrjournal.comnih.govfrontiersin.org Precision is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (CV%). japsonline.comresearchgate.netpnrjournal.comnih.govfrontiersin.orgnih.gov Acceptance criteria for precision are also defined as a maximum allowable %RSD. japsonline.comfrontiersin.org

Validation studies for methods used in this compound research report accuracy and precision data to demonstrate the reliability of the quantitative measurements. japsonline.comresearchgate.netpnrjournal.comnih.govfrontiersin.orgfrontiersin.orgnih.gov

Establishment of Limits of Detection (LOD) and Quantification (LOQ) in Complex Biological and Experimental Matrices

The accurate determination of this compound in complex biological fluids (such as plasma, urine, or tissue extracts) and experimental matrices (like dissolution media or formulation components) is paramount for pharmacokinetic studies, metabolism research, and quality control. Establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for analytical methods used in these matrices is a critical aspect of method validation. The LOD represents the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, under the specified method conditions. genome.jpwikipedia.org The LOQ, conversely, is the lowest concentration of the analyte that can be quantified with acceptable levels of accuracy and precision. genome.jpwikipedia.org

Several approaches are employed for determining LOD and LOQ, including methods based on signal-to-noise ratio, the standard deviation of the blank, and the slope of the calibration curve derived from linear regression. genome.jpwikipedia.orguni.lu The signal-to-noise ratio method typically defines LOD as the concentration yielding a signal three times the standard deviation of the baseline noise (3:1) and LOQ as the concentration yielding a signal ten times the standard deviation of the baseline noise (10:1). genome.jp When using the standard deviation and slope method, LOD and LOQ are often calculated using the formulas: LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve) and LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve). uni.lu

Working with complex matrices introduces challenges due to potential endogenous interferences that can affect method selectivity, sensitivity, and thus the determined LOD and LOQ. Matrix effects can lead to signal suppression or enhancement, necessitating careful sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, to isolate the analyte and minimize interference. Validation guidelines often recommend evaluating LOD and LOQ using multiple sources of the blank matrix to account for variability.

The reliability of estimated LOD and LOQ values should be confirmed by analyzing samples fortified at or near these concentration levels and demonstrating acceptable precision and accuracy. wikipedia.org Typically, a relative standard deviation (RSD) of around 10% is considered acceptable for LOQ, while a higher RSD (e.g., 33%) may be acceptable for LOD. wikipedia.org

Analytical ParameterIllustrative Example (AICA in Human Plasma by LC-MS/MS)
TechniqueLC-MS/MS
MatrixHuman Plasma
Linearity Range20 – 2000 ng/mL
LOD (Conceptual)Concentration detectable above noise (e.g., S/N ≥ 3:1) genome.jp
LOQ (Conceptual)Lowest concentration quantifiable with acceptable accuracy and precision (e.g., S/N ≥ 10:1, RSD ≤ 10%) genome.jpwikipedia.org

In Situ and Real-Time Analytical Approaches in Mechanistic Studies (e.g., Dissolution Kinetics)

Investigating the mechanistic behavior of this compound, such as its dissolution kinetics or interactions within specific environments, can greatly benefit from in situ and real-time analytical approaches. Traditional methods often involve taking discrete samples over time, which can disrupt the system and may not capture transient events or the true dynamic nature of the process. In situ and real-time techniques allow for continuous monitoring of the analyte concentration or physical state directly within the experimental setup, providing a more accurate and detailed understanding of the underlying mechanisms.

For studying dissolution kinetics, in situ methods can provide continuous data on the rate and extent of this compound release from a solid form into a dissolution medium without the need for manual sampling and off-line analysis. Real-time analysis further implies that the data is acquired and processed instantaneously, allowing for immediate observation of the dissolution profile as it develops.

While specific applications of in situ and real-time analysis for this compound dissolution kinetics were not found in the literature search, the application of such techniques to other compounds illustrates their potential relevance. For example, quantitative phosphorus (³¹P) Nuclear Magnetic Resonance (NMR) spectroscopy has been developed as a real-time, solution-state method for analyzing the release kinetics of phosphorus-containing therapeutic molecules, such as tenofovir, in biological fluids like vaginal fluid simulant, semen fluid simulant, and human plasma. This ³¹P-qNMR method allowed for direct and continuous quantification of the drug release over time, offering advantages over traditional methods like dialysis coupled with UV-Vis spectroscopy, which are not real-time and can be affected by factors like membrane interference.

Applying similar principles, spectroscopic techniques (like UV-Vis or Raman spectroscopy) coupled with fiber optic probes could potentially be used for in situ monitoring of this compound dissolution in real-time, provided this compound exhibits suitable spectroscopic properties in the dissolution medium. By placing a probe directly in the dissolution vessel, changes in this compound concentration could be monitored continuously.

Furthermore, techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy could potentially provide insights into changes in the solid state of this compound during dissolution when applied in situ.

The data obtained from real-time dissolution studies can provide detailed profiles of the release rate, helping to understand the factors influencing dissolution, such as particle size, polymorphism, and the composition of the dissolution medium. This information is invaluable for formulation development and predicting in vivo performance.

Analytical Approach TypeExample Technique (Illustrative)Application (Illustrative)Potential Data Obtained (Illustrative)
In Situ & Real-Time³¹P-qNMRDrug Release Kinetics from Nanofibers in Biological FluidsContinuous concentration vs. time profiles, release rates
In Situ (Potential)Fiber Optic UV-Vis SpectroscopyDissolution of Solid Forms in MediaReal-time concentration monitoring in dissolution vessel
In Situ (Potential)ATR-FTIR SpectroscopySolid-State Changes During DissolutionSpectroscopic data indicating changes in crystal form or hydration

Computational and Theoretical Modeling in Orazamide Research

Quantum Mechanical and Molecular Dynamics Simulations

Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the behavior of molecules at the atomic level. QM methods are employed to understand electronic structure and reactivity, while MD simulations explore the time-dependent behavior of molecular systems, including conformational changes and interactions. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches combine the strengths of both methods, treating a specific region of interest quantum mechanically while representing the surrounding environment with a less computationally intensive molecular mechanics force field.

Application of Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases. uni.luwikidoc.org DFT allows for the calculation of various molecular descriptors, such as molecular orbital energy levels, atomic charge distributions, and local electron densities, which are crucial for understanding chemical reactivity and stability. nih.gov These descriptors can also be used as inputs for machine learning models to predict reaction characteristics. nih.gov DFT is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. nih.gov It involves solving the Kohn-Sham equations and utilizing approximation functionals to model exchange and correlation interactions. uni.lunih.gov While DFT has become a vital tool in computational chemistry and materials science, challenges remain in accurately describing certain phenomena, including some intermolecular interactions and charge transfer excitations. uni.lu DFT has been applied to analyze the electronic features of drug adsorption systems, for instance, in studies involving pyrazinamide and metallofullerenes to assess drug delivery insights. fishersci.ca

Integration of Molecular Mechanics (MM) and Hybrid QM/MM Approaches for Drug-Target Interactions

Molecular Mechanics (MM) force fields provide a computationally efficient way to model large molecular systems by approximating the interactions between atoms using classical physics. Hybrid QM/MM methods combine the accuracy of QM for describing chemical reactions or crucial interactions in a specific region with the efficiency of MM for the rest of the system. This approach is particularly valuable for studying drug-target interactions in complex biological environments, such as enzymes or receptors. QM/MM simulations can provide insights into reaction mechanisms and the influence of specific amino acid residues on activity. For example, QM/MM simulations have been used to investigate the catalytic mechanisms of enzymes and the deacylation reactions of antibiotic-enzyme complexes. These simulations can reveal differences in the preferred orientations of molecules within binding sites and provide activation free energies that correlate with experimental reaction rates.

Computational Prediction of Binding Modes and Conformational Dynamics

Computational methods are extensively used to predict how drug molecules bind to their target proteins and to understand the conformational changes that occur upon binding. Molecular docking is a common technique used to predict the likely binding poses of a ligand within a protein's binding pocket. While docking can narrow down potential interactions, predicting the most accurate binding modes remains challenging. Molecular dynamics simulations can complement docking by exploring the flexibility of both the ligand and the target protein, providing insights into the stability of binding poses and the conformational dynamics of the complex. These simulations can capture processes such as the formation of water bridges, induced-fit effects, and the opening of cryptic binding pockets. Advanced computational approaches, including machine learning integrated with docking tools, are being developed to improve the accuracy of binding mode prediction and assess binding affinities.

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and Pharmacodynamic (PD) modeling are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body (PK) and how it exerts its effects at the site of action (PD). Computational approaches are increasingly used to predict and simulate these processes, aiding in the early assessment of drug candidates.

Predictive Modeling of Biological Activity and Efficacy

Computational models are employed to predict the biological activity and efficacy of drug candidates based on their chemical structures and interactions with biological targets. Quantitative Structure-Activity Relationship (QSAR) models, for instance, relate chemical descriptors of compounds to their observed biological activity. Machine learning and deep learning techniques are also being applied to predict drug-target binding affinities and potential interactions within biological networks. These predictive models aim to prioritize compounds with a higher likelihood of success, thereby accelerating the drug discovery process.

Computational Approaches to Absorption and Distribution Mechanisms

Computational methods are used to predict and understand the mechanisms of drug absorption and distribution within the body. Predicting parameters like human intestinal absorption and protein binding is crucial for assessing a drug's bioavailability and how it will be distributed to various tissues. Computational ADME (Absorption, Distribution, Metabolism, Excretion) models utilize physicochemical properties and structural descriptors of compounds to predict their behavior in biological systems. These models have evolved significantly, incorporating in vitro data and aiming to predict in vivo outcomes. While challenges remain in accurately predicting complex ADME processes, computational tools provide valuable early insights into the potential pharmacokinetic profile of drug candidates.

Data Tables:

Due to the lack of specific computational data for Orazamide in the search results, no data tables specific to this compound's computational modeling are presented.

Advanced Mathematical Models for Complex Biological Systems

Advanced mathematical models are essential tools for simulating and understanding the complex dynamics involved in drug action within biological systems and their potential impact on populations. These models can range from describing the rate at which a drug is released from a formulation to simulating intricate biological pathways or predicting the spread of diseases and the influence of interventions.

Modeling of Drug Release Kinetics from Formulation Systems

Understanding how a drug is released from its dosage form is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Mathematical models are widely used to describe and predict the rate and mechanism of drug release from various pharmaceutical formulations, such as tablets, capsules, nanoparticles, and transdermal patches. Common models include:

Zero-order model: Describes systems where the drug release rate is constant over time, independent of the drug concentration. This is often observed in formulations that release the drug from a constant surface area.

First-order model: Describes systems where the drug release rate is proportional to the amount of drug remaining in the formulation. This model is typical for porous matrices where the drug concentration decreases over time.

Higuchi model: Applies to planar systems where the drug is dispersed in an insoluble matrix and released by diffusion. It describes the release rate as proportional to the square root of time.

Weibull model: A versatile empirical model that can describe various release profiles, including those exhibiting a lag phase or sigmoidal behavior. It is often used when the release mechanism is complex or unknown.

These models utilize mathematical equations fitted to experimental drug release data to determine release parameters and predict future release profiles. While these models are fundamental in pharmaceutical development, specific published studies detailing the application of Higuchi, Weibull, Zero-order, or First-order models to this compound formulations were not identified in the conducted search. The application of these models would be crucial if this compound were to be developed into specific drug delivery systems, allowing researchers to optimize formulation design and predict in vivo performance based on in vitro release data.

Given the absence of specific data for this compound in the search results regarding these models, a data table presenting research findings is not possible within the scope of this section.

Systems Biology and Epidemiological Modeling to Understand Drug Impact

Systems biology approaches utilize computational and mathematical modeling to understand the complex interactions within biological systems, such as cells, tissues, or organs. By integrating data from various sources (e.g., genomics, proteomics, metabolomics), these models can simulate biological pathways and predict how a drug might affect these networks. This can provide insights into a drug's mechanism of action, potential off-target effects, and variability in response among individuals. For a compound like this compound, potentially involved in pathways related to liver function or inflammation nih.govfishersci.canorman-network.com, systems biology models could help elucidate its precise molecular targets and downstream effects.

Epidemiological modeling, such as the Susceptible-Exposed-Infectious-Recovered (SEIR) model and its variations, is primarily used to understand the spread of infectious diseases within populations. However, the principles of population-level modeling can be adapted to understand the broader impact of a drug, particularly in the context of prevalent conditions or public health interventions. While SEIR models are not directly applicable to the mechanism of action of a single compound like this compound within an individual, population-level models could potentially be used to assess the impact of this compound's use on the incidence or progression of conditions like liver cirrhosis or drug-induced liver injury at a larger scale, assuming sufficient population-level data were available. Such models would consider factors like treatment uptake, patient adherence, and the natural history of the disease alongside the drug's effect.

Despite the potential relevance of these advanced modeling techniques, specific published research applying systems biology or epidemiological modeling directly to this compound to understand its drug impact was not found in the conducted literature search. Research on this compound has been noted in contexts like liver disease and anti-tuberculosis drug-induced liver damage nih.govfishersci.canorman-network.com, and meta-analyses using statistical models have been conducted on the efficacy of hepatoprotective drugs, including this compound, in preventing liver injury norman-network.com. However, these meta-analyses employ statistical models for synthesizing clinical trial data rather than the dynamic systems biology or epidemiological models discussed here.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.